molecular formula C13H12N2O3 B3025557 2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde CAS No. 423753-42-8

2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde

Cat. No. B3025557
M. Wt: 244.25 g/mol
InChI Key: VPEWMYSPADRRBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde is a chemical compound with the linear formula C12H12N2O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde are not well-documented .

Scientific Research Applications

Synthesis and Structural Analysis

2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde and related compounds have been the focus of various synthesis and structural analysis studies. For instance, Hong (2000) synthesized and characterized the crystal structure of a similar compound, 2,5-dimethyl-3,4-diacetyl-1-(3-nitrophenyl)pyrrol, using X-ray diffraction analysis, revealing its monoclinic crystal structure (Hong, 2000).

Steric Effects and Racemization Studies

The sterically hindered N-aryl pyrroles, including variants of 2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carbaldehydes, have been synthesized and examined for their chromatographic separation of enantiomers and barriers to racemization. This study by Vorkapić-Furač et al. (1989) is crucial in understanding the chemical behavior and stability of such compounds (Vorkapić-Furač et al., 1989).

Molecular Rearrangements

Research on molecular rearrangements of related compounds, like 4-iminomethyl-1,2,3-triazoles, has also been conducted. L'abbé et al. (1990) found that the structural isomers of these compounds are interconvertible under certain conditions, highlighting the dynamic nature of these molecular structures (L'abbé et al., 1990).

Energetics and Molecular Structure

Da Silva and Santos (2010) focused on the thermochemical and thermodynamic properties of similar compounds, such as 2,5-dimethyl-1-phenylpyrrole and 2,5-dimethyl-1-(4-nitrophenyl)pyrrole. Their study involved a combination of calorimetric techniques and molecular orbital calculations, providing essential insights into the energetics and structural aspects of these compounds (Da Silva & Santos, 2010).

Synthesis of Precursors for Chiral Ligands

Smaliy et al. (2013) explored the synthesis of precursors for chiral bidentate phosphine ligands using a derivative of 2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde. This approach is promising for the synthesis of chiral ligands, which are important in catalysis and asymmetric synthesis (Smaliy et al., 2013).

properties

IUPAC Name

2,5-dimethyl-1-(3-nitrophenyl)pyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-9-6-11(8-16)10(2)14(9)12-4-3-5-13(7-12)15(17)18/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPEWMYSPADRRBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=CC=C2)[N+](=O)[O-])C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40347163
Record name 2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde

CAS RN

423753-42-8
Record name 2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde
Reactant of Route 3
Reactant of Route 3
2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde
Reactant of Route 4
Reactant of Route 4
2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde
Reactant of Route 5
Reactant of Route 5
2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde
Reactant of Route 6
Reactant of Route 6
2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde

Citations

For This Compound
1
Citations
SD Joshi, D Kumar, UA More, KS Yang… - Medicinal Chemistry …, 2016 - Springer
Enoyl-ACP reductase is the key enzyme involved in FAS-II synthesis of mycolic acid in bacterial cell wall and is a promising target for discovering new chemical entity. The designed …
Number of citations: 13 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.